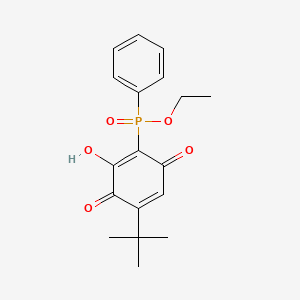
Ethyl (4-tert-butyl-2-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl)phenylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE is a complex organic compound with a unique structure that includes a tert-butyl group, a hydroxy group, and a phosphinate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE typically involves multiple steps, including the formation of the cyclohexadienyl ring, the introduction of the tert-butyl group, and the attachment of the phosphinate group. Common reagents used in these steps include tert-butyl chloride, ethyl phosphinate, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution could result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The phosphinate group plays a crucial role in its binding affinity and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHONATE
- ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLSULFONATE
Uniqueness
ETHYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H21O5P |
|---|---|
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
5-tert-butyl-2-[ethoxy(phenyl)phosphoryl]-3-hydroxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H21O5P/c1-5-23-24(22,12-9-7-6-8-10-12)17-14(19)11-13(18(2,3)4)15(20)16(17)21/h6-11,21H,5H2,1-4H3 |
InChI-Schlüssel |
QILIFOOKTOSGJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=CC=CC=C1)C2=C(C(=O)C(=CC2=O)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


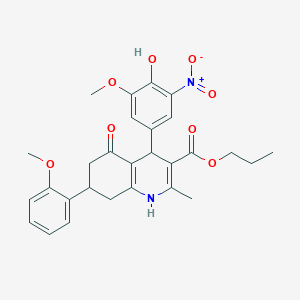
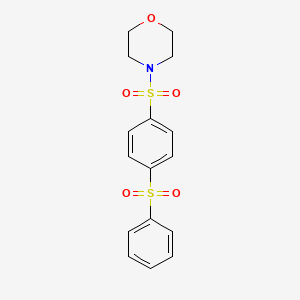
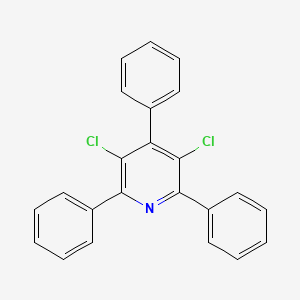
![2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-ethoxyphenyl)amino]-1-(3-nitrophenyl)ethanone](/img/structure/B14947606.png)
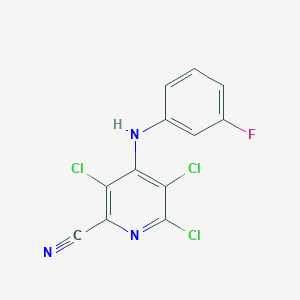
![2,4-dichloro-N-(2-{[(2E)-1-(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-4,6-dimethylpyridin-2(1H)-ylidene]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide](/img/structure/B14947616.png)
![5-[(8-Nitroquinolin-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14947619.png)
![Benzene, 1-[[(E)-2-[(cyclohexylamino)carbonyl]hydrazono]methyl]-3-methyl-](/img/structure/B14947635.png)
![7,7-dimethyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B14947639.png)
![9-{3,5-dichloro-4-[(4-methylbenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B14947642.png)
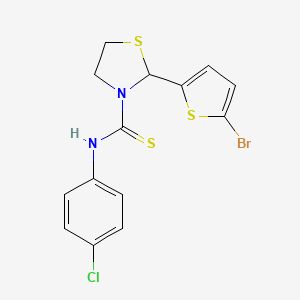
![11-(2-chloro-6-fluorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14947650.png)
![Ethyl 2-{[(2,4-dichloro-5-sulfamoylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14947651.png)
![N-[3-(4-methoxyphenyl)-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B14947662.png)
